molecular formula C20H18O2 B057177 Bisphenol AP CAS No. 1571-75-1

Bisphenol AP

Cat. No.: B057177
CAS No.: 1571-75-1
M. Wt: 290.4 g/mol
InChI Key: VOWWYDCFAISREI-UHFFFAOYSA-N
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Description

Bisphenol AP (BPAP) is an analog of bisphenol A (BPA), which is an endocrine disruptor among the bisphenol analogs. It is one of the most used products in contact materials and is reported to exert genotoxic potentials, greater than BPA .


Synthesis Analysis

The synthesis of bisphenols and their derivatives in biological matrices has been studied extensively. The development of reliable analytical methods is key in the field of public health surveillance to obtain biomonitoring data to determine what bisphenols are reaching people’s bodies .

Scientific Research Applications

  • Impact on Human Cells : Bisphenol S (BPS), an analog of BPAP, has been studied for its effects on adipogenesis in primary human preadipocytes. BPS induced lipid accumulation and increased adipogenic markers, potentially mediated through a PPARG pathway (Boucher, Ahmed, & Atlas, 2016).

  • Chemical Analysis Techniques : A method was developed for measuring BPA and alkylphenols (APs), including BPAP, in urine using automated solid-phase extraction and gas chromatography/mass spectrometry (Kuklenyik, Ekong, Cutchins, Needham, & Calafat, 2003).

  • Electrochemical Response Characteristics : A study investigating the electrochemical response of various bisphenols, including BPAP, using a tyrosinase nanosensor found no response to BPAP. The study emphasized the influence of molecular structure on the electrochemical response of bisphenols (Lu et al., 2016).

  • Endocrine-Disrupting Potential : In vitro assays examining bisphenol S and other BPA congeners and derivatives, including BPAP, highlighted their interactions with human estrogen receptors, androgen receptor, and pregnane X receptor, indicating potential endocrine-disrupting activity (Molina-Molina et al., 2013).

  • Water Sample Analysis : A study developed a hydrophilic magnetic amino-functionalized metal-organic framework for enriching trace bisphenols, including BPAP, in river water samples. This method demonstrated high selectivity and sensitivity in water analysis (Yuan et al., 2020).

  • Estrogenic and Androgenic Activities : Research characterized the estrogenic and androgenic activities of various BPA-like chemicals, including BPAP, in vitro. BPAP was found to induce estrogen receptor activity and was also an androgen receptor antagonist (Pelch, Li, Perera, Thayer, & Korach, 2018).

Mechanism of Action

Target of Action

Bisphenol AP (BPAP) primarily targets the androgen receptor (AR) and its splice variant AR-V7 . It acts as an endocrine disruptor, similar to its analogue Bisphenol A (BPA) . It is also known to interact with estrogen receptors .

Mode of Action

BPAP interacts with its targets by mimicking the action of natural hormones and maintaining the receptors in active conformations . It acts as an agonist on estrogen receptors and an antagonist on androgen receptors . This dual action can lead to significant changes in the normal functioning of these receptors.

Biochemical Pathways

BPAP affects several biochemical pathways. It upregulates the mRNA expression levels of genes related to inflammatory pathways, such as il1b, ptgs2b, and fosab . This indicates the induction of an inflammatory response. BPAP also influences the DNA damage response (DDR) pathway and the mitogen-activated protein kinase (MAPK) signaling cascades .

Pharmacokinetics

Studies on bisphenol a (bpa), a similar compound, suggest that it is rapidly absorbed and metabolized in the body . BPA is primarily metabolized into glucuronide and sulfate conjugates , and it is likely that BPAP follows a similar metabolic pathway. The half-life of BPA is approximately 6 hours , suggesting that BPAP may also be rapidly eliminated from the body.

Result of Action

BPAP’s interaction with its targets leads to various molecular and cellular effects. It down-regulates both full-length AR and the AR-V7 splice variant . This can lead to changes in gene expression and cellular functions. BPAP also induces an inflammatory response , which can have wide-ranging effects on cellular health and function.

Safety and Hazards

Bisphenols, including Bisphenol AP, are recognized as potentially harmful substances. They have been linked to serious environmental pollution and negative effects in humans and living microorganisms .

Future Directions

Despite the bans on certain uses of bisphenols due to their potential hazards, the global bisphenol market demonstrated growth in recent years. With expected general economic recovery, the global bisphenol industry is foreseen to post increasing growth in the coming years .

Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-1-phenylethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h2-14,21-22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWWYDCFAISREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051444
Record name 4,4'-(1-Phenylethylidene)bisphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1571-75-1
Record name 1,1-Bis(4-hydroxyphenyl)-1-phenylethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1571-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Bis(4-hydroxyphenyl)-1-phenylethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(1-Phenylethylidene)bisphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-bis(4-hydroxyphenyl)-1-phenylethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Phenol, 4,4'-(1-phenylethylidene)bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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